molecular formula C18H21Cl3FN7 B606107 Bibx 1382 dihydrochloride CAS No. 1216920-18-1

Bibx 1382 dihydrochloride

Cat. No.: B606107
CAS No.: 1216920-18-1
M. Wt: 460.8 g/mol
InChI Key: RFXGEKWBTCMDAW-UHFFFAOYSA-N
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Description

BIBX 1382 dihydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is known for its high specificity, with an IC50 value of 3 nM for EGFR and significantly lower potency against other related tyrosine kinases

Preparation Methods

The synthesis of BIBX 1382 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:

    Step 1: Formation of the pyrimidopyrimidine core through a series of condensation reactions.

    Step 2: Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution.

    Step 3: Attachment of the 1-methyl-4-piperidinyl group through amination reactions.

    Step 4: Final purification and conversion to the dihydrochloride salt form

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

BIBX 1382 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Comparison with Similar Compounds

BIBX 1382 dihydrochloride is unique in its high selectivity for EGFR compared to other similar compounds. Some similar compounds include:

Compared to these compounds, this compound offers a higher degree of selectivity for EGFR, making it a valuable tool for studying EGFR-specific pathways and developing targeted therapies.

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN7.2ClH/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12;;/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXGEKWBTCMDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046307
Record name Falnidamol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216920-18-1
Record name Falnidamol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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